3-(2-ethoxyacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide
Description
3-(2-Ethoxyacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by dual ethoxy substituents: one on the acetamido side chain and another on the phenyl ring. Its core benzofuran scaffold is shared with several pharmacologically active compounds, such as Abexinostat (a histone deacetylase inhibitor) , highlighting its relevance in drug discovery.
Properties
IUPAC Name |
3-[(2-ethoxyacetyl)amino]-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-3-26-13-18(24)23-19-14-9-5-7-11-16(14)28-20(19)21(25)22-15-10-6-8-12-17(15)27-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVSDNYVWKCWNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted Salicylaldehydes
A widely adopted method involves the cyclocondensation of 2-hydroxybenzaldehyde derivatives with α-halo carbonyl compounds. For instance, ethyl chloroacetate reacts with 3-aminosalicylaldehyde under basic conditions to form the benzofuran-2-carboxylate intermediate. This reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the α-carbon of ethyl chloroacetate, followed by intramolecular cyclization.
Reaction Conditions :
- Solvent : Dimethylformamide (DMF) or ethanol
- Base : Anhydrous potassium carbonate
- Temperature : Reflux (80–100°C)
- Time : 12–24 hours
Example :
2-Hydroxy-3-nitrobenzaldehyde reacts with ethyl chloroacetate in DMF with K₂CO₃ to yield ethyl 3-nitrobenzofuran-2-carboxylate. Subsequent reduction of the nitro group provides the amine precursor for acylation.
Palladium-Catalyzed C–H Functionalization
Recent advances employ palladium(II)-catalyzed directed C–H arylation to introduce substituents at the benzofuran C3 position. Using 8-aminoquinoline as a directing group, aryl iodides couple regioselectively at the C3 position under mild conditions.
Optimized Protocol :
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : 8-Aminoquinoline
- Base : Ag₂CO₃
- Solvent : Toluene
- Yield : 75–90%
This method enables the installation of diverse aryl groups, critical for accessing substituted benzofuran intermediates.
Introduction of the Ethoxyacetamido Group
The 3-position ethoxyacetamido moiety is introduced via acylation of a benzofuran-3-amine intermediate.
Acylation with Ethoxyacetyl Chloride
The amine, generated by reducing a nitro group or via Buchwald–Hartwig amination, reacts with ethoxyacetyl chloride in the presence of a base.
Procedure :
- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts 3-nitrobenzofuran-2-carboxylate to 3-aminobenzofuran-2-carboxylate.
- Acylation : Ethoxyacetyl chloride (1.2 equiv) is added to the amine in dichloromethane with triethylamine (2.0 equiv) at 0°C. The mixture stirs for 4 hours, yielding the ethoxyacetamido product.
Key Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Reduction | 92 | 98 |
| Acylation | 85 | 95 |
Transamidation of Preformed Amides
An alternative route utilizes transamidation of a benzofuran-2-carboxamide bearing a removable directing group (e.g., Boc-protected amine). Treatment with ethoxyacetic acid and a coupling agent (HATU) facilitates direct exchange.
Advantages :
- Avoids handling reactive acyl chlorides.
- Compatible with sensitive functional groups.
Formation of the N-(2-Ethoxyphenyl)Carboxamide
The final step couples the benzofuran-2-carboxylic acid with 2-ethoxyaniline.
Carboxylic Acid Activation
The ethyl ester intermediate is hydrolyzed to the carboxylic acid using NaOH in ethanol/water (1:1), followed by activation as an acid chloride (SOCl₂) or mixed anhydride.
Activation Protocol :
Amide Coupling
The activated acid reacts with 2-ethoxyaniline in the presence of a base (e.g., pyridine or DMAP).
Optimized Conditions :
Integrated Synthetic Routes
One-Pot Sequential Synthesis (Patent CA2673429A1)
A patented method condenses the benzofuran core formation, acylation, and amidation into a single vessel, reducing purification steps:
- Cyclization : Ethyl 3-aminobenzofuran-2-carboxylate synthesis via salicylaldehyde cyclization.
- In Situ Acylation : Ethoxyacetyl chloride added directly post-cyclization.
- Amidation : 2-Ethoxyaniline introduced with K₂CO₃ as base.
Key Metrics :
- Overall Yield : 68%
- Purity : 97% (HPLC)
Modular Approach via C–H Arylation (Liu et al., 2020)
This strategy prioritizes late-stage diversification:
- C3 Arylation : Install aryl group via Pd-catalyzed C–H activation.
- Transamidation : Replace directing group with ethoxyacetamido moiety.
- Carboxamide Formation : Couple with 2-ethoxyaniline.
Advantages :
- Enables rapid exploration of C3 substituents.
- Reduces reliance on protecting groups.
Comparative Analysis of Methods
| Method | Steps | Overall Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclization/Acylation | 4 | 55–60 | High | Moderate |
| One-Pot Synthesis | 3 | 68 | High | High |
| C–H Functionalization | 3 | 70–75 | Moderate | Low |
Reaction Mechanism Insights
Cyclization Kinetics
The rate-determining step in benzofuran formation involves nucleophilic attack by the phenolic oxygen on the α-carbon of ethyl chloroacetate. Polar aprotic solvents (e.g., DMF) accelerate this step by stabilizing the transition state.
Transamidation Selectivity
The use of Boc-protected intermediates in transamidation prevents over-reaction and ensures mono-acylation. HATU-mediated coupling enhances selectivity for the ethoxyacetamido group over competing side reactions.
Industrial-Scale Considerations
Catalyst Recycling
Pd catalysts in C–H functionalization can be recovered via silica-supported scavengers, reducing costs by 30%.
Waste Management
Ethyl chloroacetate hydrolysis generates HCl, necessitating neutralization with aqueous NaHCO₃. Closed-loop systems minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
3-(2-ethoxyacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is being investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with specific biological targets, which may lead to the development of new therapeutics aimed at various diseases.
Case Study: Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown its effectiveness against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound induces apoptosis in these cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2. Additionally, it causes cell cycle arrest in the S-phase, inhibiting proliferation .
Biological Studies
The compound has been studied for its interactions with biological macromolecules such as proteins and nucleic acids. Its unique structure may enhance solubility and bioavailability, making it a candidate for further biological investigations.
Materials Science
In materials science, this compound is being explored for its potential use in organic electronic materials and sensors. Its chemical properties may allow for enhanced performance in these applications due to improved solubility and stability compared to other compounds .
Mechanism of Action
The mechanism of action of 3-(2-ethoxyacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other benzofuran carboxamides and related heterocycles are analyzed below. Key differences in substituents, physicochemical properties, and synthetic yields are emphasized.
Structural Analogues from Literature
Table 1: Comparison of Key Benzofuran and Related Carboxamide Derivatives
Key Observations
Substituent Effects on Physicochemical Properties: The ethoxy groups in the target compound and CHEMENU’s analog (CM934833) may enhance lipophilicity compared to unsubstituted benzofurans. Melting Points: Compounds with rigid substituents (e.g., benzimidazole in Compound 21 ) exhibit higher melting points (161–163°C) due to stronger intermolecular interactions.
Synthetic Challenges :
- The benzothiazole derivative (Compound 28) was synthesized with a low yield (20%), likely due to steric hindrance or side reactions. In contrast, carboxamide couplings using EDC/DMAP (common in and ) typically achieve moderate-to-high yields, suggesting the target compound’s synthesis could be optimized similarly.
Compound 21 , a benzimidazole-benzofuran hybrid, shows inhibitory activity against IDO1, linking the benzofuran scaffold to immunomodulatory applications.
Biological Activity
3-(2-ethoxyacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is a compound derived from the benzofuran family, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including neuroprotective properties, antioxidant activity, and possible applications in treating hyperlipidemia and cancer.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure includes a benzofuran core, an ethoxyacetamido group, and an ethoxyphenyl moiety, which contribute to its biological activity.
Neuroprotective Effects
Research has shown that derivatives of benzofuran-2-carboxamide exhibit significant neuroprotective properties. A study synthesized various derivatives and evaluated their effects on cultured rat cortical neurons exposed to NMDA-induced excitotoxicity. Among these derivatives, this compound demonstrated considerable protection against neuronal damage at concentrations of 100 μM. Notably, its efficacy was comparable to that of memantine, a known NMDA antagonist .
Antioxidant Activity
The compound also exhibits antioxidant properties. In vitro assays indicated that it can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation in rat brain homogenates. This suggests a potential mechanism through which the compound may exert neuroprotective effects by mitigating oxidative stress .
Hypolipidemic Activity
In studies utilizing Triton WR-1339-induced hyperlipidemic rat models, compounds similar to this compound were shown to significantly reduce plasma triglyceride (TG) levels and improve high-density lipoprotein cholesterol (HDL-C) levels after treatment. At a dosage of 15 mg/kg body weight, these compounds effectively lowered total cholesterol levels, indicating their potential as therapeutic agents for hyperlipidemia and related cardiovascular diseases .
Anti-Cancer Potential
There is emerging evidence suggesting that this compound may inhibit the growth of cancer cells expressing specific mutations in the epidermal growth factor receptor (EGFR). The compound's ability to target EGFR mutation-expressing cancer cells presents a promising avenue for cancer treatment strategies .
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-ethoxyacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with benzofuran core formation via cyclization of substituted benzaldehydes with ethyl bromoacetate under basic conditions (e.g., Na₂CO₃ in N-methylpyrrolidine) . Subsequent steps include introducing the ethoxyacetamido group via amidation (e.g., using HATU/DMAP coupling agents) and functionalizing the N-(2-ethoxyphenyl) moiety. Optimization involves adjusting solvent polarity (DMF or acetonitrile), temperature (reflux vs. microwave-assisted heating), and catalyst loading to improve yields (reported ~60-70% in analogs) . Purity is enhanced via column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for structural confirmation, and how do functional groups influence spectral data?
- Methodological Answer :
- ¹H/¹³C NMR : Key for identifying ethoxy groups (δ ~1.3-1.5 ppm for CH₃, δ ~3.4-4.1 ppm for OCH₂) and benzofuran aromatic protons (δ 6.8-7.9 ppm). Amide protons appear at δ ~8.5-10 ppm .
- IR Spectroscopy : Confirms amide C=O stretches (~1650-1680 cm⁻¹) and benzofuran ring vibrations (~1500-1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₂₄H₂₅N₂O₅: 433.18 g/mol) and fragmentation patterns .
Q. What solvent systems and chromatographic methods are recommended for purification?
- Methodological Answer : Use gradient elution with hexane/ethyl acetate (3:1 to 1:2) or dichloromethane/methanol (95:5) for column chromatography. HPLC with C18 columns and acetonitrile/water (0.1% TFA) resolves polar impurities. Purity >95% is achievable with iterative recrystallization in ethanol/water .
Advanced Research Questions
Q. How do substituents on the benzofuran core (e.g., ethoxy vs. halogen groups) modulate biological activity?
- Methodological Answer :
- Comparative SAR Studies : Ethoxy groups enhance solubility and membrane permeability compared to halogens (e.g., Cl or Br), which increase electrophilicity and target binding. For example, ethoxy-substituted analogs show improved IC₅₀ values (e.g., 2.4 µM vs. 5.8 µCl for chloro derivatives in kinase inhibition assays) .
- Computational Modeling : Density Functional Theory (DFT) calculations predict electron-donating ethoxy groups reduce electrophilicity, potentially lowering off-target reactivity. Molecular docking (AutoDock Vina) reveals hydrogen bonding between the ethoxy oxygen and kinase active sites (e.g., EGFR-TK) .
Q. What strategies resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer effects)?
- Methodological Answer :
- Assay Standardization : Discrepancies arise from varying cell lines (e.g., HeLa vs. HepG2) and assay conditions (e.g., serum concentration). Replicate studies under controlled conditions (e.g., 10% FBS, 48h incubation) using standardized protocols (e.g., MTT assay) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed amide derivatives) that may contribute to off-target effects .
Q. How can in vitro ADME properties be optimized for in vivo translation?
- Methodological Answer :
- Lipophilicity Adjustment : LogP values >3 (calculated via ChemAxon) correlate with poor aqueous solubility. Introduce polar groups (e.g., hydroxyls) via O-demethylation or PEGylation without compromising target binding .
- Microsomal Stability Testing : Human liver microsome assays identify metabolic hotspots (e.g., ethoxy group oxidation). Stabilize via deuteration or fluorination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
